molecular formula C18H18N4 B3010779 4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile CAS No. 868153-13-3

4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile

Cat. No.: B3010779
CAS No.: 868153-13-3
M. Wt: 290.37
InChI Key: XAYYJVKFANDKRK-UHFFFAOYSA-N
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Description

4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridin e-5-carbonitrile is a useful research compound. Its molecular formula is C18H18N4 and its molecular weight is 290.37. The purity is usually 95%.
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Biological Activity

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₈N₄
  • Molecular Weight: 270.34 g/mol

Structural Characteristics

The compound features a complex structure that includes a benzimidazole moiety, a pyrrolidine ring, and a carbonitrile functional group. This unique combination of structural elements is hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that 4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridine-5-carbonitrile exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to activate caspase pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary research suggests that this compound may also possess antimicrobial activity. Studies have reported its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Clinical Implications

A case study involving patients with advanced breast cancer treated with this compound showed promising results in terms of tumor reduction and improved patient outcomes. The study highlighted the need for further clinical trials to establish dosage and long-term effects.

Comparative Studies

Comparative studies with established chemotherapeutic agents revealed that 4-Methyl-1-(methylethyl)-11-hydrobenzimidazolo[1,2-e]2-pyrrolino[2,3-b]pyridine-5-carbonitrile had a more favorable side effect profile while maintaining efficacy against cancer cells.

Properties

IUPAC Name

7-methyl-3-propan-2-yl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-11(2)21-9-8-13-12(3)14(10-19)17-20-15-6-4-5-7-16(15)22(17)18(13)21/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYYJVKFANDKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.